![molecular formula C16H14N4O2S.2HCl B1191909 RKI 1447 dihydrochloride](/img/no-structure.png)
RKI 1447 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potent and selective ROCK inhibitor (IC50 values are 6.2 and 14.5 nM for ROCK2 and ROCK1 respectively); suppresses phosphorylation of ROCK substrates MLC-2 and MYPT-1 in human cancer cells, but has no effect on the phosphorylation levels of Akt, MEK, and S6 kinase. Displays anti-invasive and antitumor activities in breast cancer cells.
Scientific Research Applications
Anti-Tumor and Anti-Invasive Activities in Breast Cancer
RKI 1447 has been identified as a potent inhibitor of the Rho-associated ROCK kinases, showing significant anti-invasive and antitumor activities in breast cancer. It effectively inhibits migration, invasion, and anchorage-independent tumor growth of breast cancer cells. This discovery offers a preclinical proof-of-concept for RKI 1447 as a potential clinical candidate for breast cancer treatment (Patel et al., 2012).
Ocular Hypotension and Increased Phagocytosis
In ophthalmology, RKI 1447 has shown promising results in reducing intraocular pressure (IOP) and increasing phagocytosis in a pigmented glaucoma model. This suggests its potential application in treating secondary glaucomas with increased phagocytic load (Dang et al., 2018).
Effects in Nonalcoholic Fatty Liver Disease
RKI 1447 demonstrated effectiveness in reducing insulin resistance and inflammation in a mouse model of nonalcoholic fatty liver disease (NAFLD), suggesting a potential therapeutic role in treating NAFLD (Wang & Jiang, 2020).
Suppression of Colorectal Carcinoma Cell Growth
The compound also exhibits properties that can suppress colorectal carcinoma cell growth. It disrupts cellular bioenergetics and mitochondrial dynamics, making it an attractive antitumor drug candidate for colorectal cancer treatment (Li et al., 2020).
Inhibition of Migration and Invasion in Ovarian Cancer
In the context of ovarian cancer, RKI 1447 inhibits the migration and invasion abilities of CAOV-3 cells, suggesting its potential application in treating ovarian cancer (Ding et al., 2015).
properties
Product Name |
RKI 1447 dihydrochloride |
---|---|
Molecular Formula |
C16H14N4O2S.2HCl |
Molecular Weight |
399.29 |
synonyms |
N-[(3-Hydroxyphenyl)methyl]-N/'-[4-(4-pyridinyl)-2-thiazolyl]urea dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.